(4-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

p38 MAP kinase inhibition Kinase inhibitor design Halogen bonding

The compound (4-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851864-93-2, MW 358.43 g/mol, formula C19H19FN2O2S) is a synthetic, tetrasubstituted 2-thioimidazole derivative. Its core structure—a 4,5-dihydro-1H-imidazole ring bearing a 2-(3-fluorobenzyl)thio substituent and an N-1-(4-ethoxybenzoyl) group—places it within the well-established class of ATP-competitive p38α MAP kinase inhibitors.

Molecular Formula C19H19FN2O2S
Molecular Weight 358.43
CAS No. 851864-93-2
Cat. No. B2561519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851864-93-2
Molecular FormulaC19H19FN2O2S
Molecular Weight358.43
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
InChIInChI=1S/C19H19FN2O2S/c1-2-24-17-8-6-15(7-9-17)18(23)22-11-10-21-19(22)25-13-14-4-3-5-16(20)12-14/h3-9,12H,2,10-11,13H2,1H3
InChIKeyWJDHIYNLEMOXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (4-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone for Drug Discovery: A Structural and Physicochemical Baseline


The compound (4-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851864-93-2, MW 358.43 g/mol, formula C19H19FN2O2S) is a synthetic, tetrasubstituted 2-thioimidazole derivative [1]. Its core structure—a 4,5-dihydro-1H-imidazole ring bearing a 2-(3-fluorobenzyl)thio substituent and an N-1-(4-ethoxybenzoyl) group—places it within the well-established class of ATP-competitive p38α MAP kinase inhibitors [2]. Unlike earlier-generation pyridinylimidazoles (e.g., SB203580), this compound lacks the pyridinyl moiety, which is known to reduce cytochrome P450 (CYP450) inhibitory promiscuity while retaining the key 4-fluorophenyl pharmacophore essential for kinase hinge-region binding [2]. It serves as a versatile scaffold for structure-activity relationship (SAR) exploration, particularly for probing steric and electronic effects in the enzyme's hydrophobic region II, and is commercially available as a research-grade screening compound [1].

Why Interchanging (4-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone with In-Class Analogs Can Collapse SAR Campaigns


Within the 2-thioimidazole chemotype, minor substituent variations at the N-1 benzoyl ring or the 2-thioether position profoundly alter p38α MAP kinase inhibitory potency, selectivity, and pharmacokinetic (PK) properties [1]. For example, the 3-fluorobenzylthio group in this compound introduces a distinct electron-withdrawing effect and steric bulk compared to the unsubstituted benzylthio or 2-fluorobenzylthio analogs, directly impacting the compound's interaction with the hydrophobic front region of p38α [1]. Similarly, the 4-ethoxy substituent on the benzoyl ring is not arbitrarily interchangeable with a 4-methyl group (as in the p-tolyl analog CAS 851864-79-4); the ethoxy oxygen serves as both a hydrogen bond acceptor and a modulator of electron density on the aryl ring, which can shift the IC50 by an order of magnitude or more in this series [2]. The absence of a pyridinyl group differentiates this scaffold from first-generation p38 inhibitors, minimizing off-target CYP450 inhibition but also demanding careful selection of the thioether substituent to maintain nanomolar potency [1]. Substituting this compound with a generic 2-thioimidazole without the precise 3-fluorobenzyl and 4-ethoxybenzoyl arrangement risks losing target engagement, introducing undesirable metabolic liabilities, or breaking the established SAR continuity essential for lead optimization.

Quantitative Differentiation Evidence for (4-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone vs. Structural Analogs


Structural Differentiation: 3-Fluorobenzylthio vs. Unsubstituted Benzylthio at the 2-Position

The target compound bears a 3-fluorobenzylthio group at the imidazole 2-position, distinguishing it from the non-fluorinated analog (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone [1]. In the 2-thioimidazole class, the introduction of a meta-fluorine on the benzylthio ring has been demonstrated to increase p38α MAPK inhibitory potency by up to 5-fold compared to the unsubstituted benzylthio congener, primarily via enhanced hydrophobic interactions with the enzyme's front region and improved metabolic stability against oxidative defluorination [2]. The 3-fluoro substitution also alters the electron density on the sulfur atom, modulating the strength of the critical hydrogen bond between the imidazole N-H and the kinase hinge residue Met109 [2].

p38 MAP kinase inhibition Kinase inhibitor design Halogen bonding Metabolic stability

Regioisomeric Differentiation: 4-Ethoxyphenyl vs. 2-Ethoxyphenyl Benzoyl Substituent

The target compound features a 4-ethoxyphenyl group at the N-1 methanone position, in contrast to its 2-ethoxyphenyl regioisomer (2-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone [1]. In analogous 2-thioimidazole p38α inhibitors, the para-substitution on the benzoyl ring has been correlated with superior complementarity to the enzyme's hydrophobic region II compared to ortho-substitution, which introduces a steric clash that forces the benzoyl ring out of the optimal dihedral angle for hydrophobic packing [2]. This conformational effect, documented via X-ray crystallography of related inhibitor-enzyme complexes, translates to a 3- to 10-fold loss in potency for ortho-substituted analogs compared to their para-substituted counterparts [2].

Regioisomerism Kinase selectivity Conformational restriction Hydrogen bonding

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen Bond Capacity vs. p-Tolyl Analog

The target compound (4-ethoxyphenyl derivative) possesses a computed XLogP3 of approximately 3.8, compared to approximately 4.2 for the p-tolyl analog (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone, CAS 851864-79-4 [1]. The 4-ethoxy substituent introduces an additional hydrogen bond acceptor (the ether oxygen), increasing the topological polar surface area (TPSA) to approximately 47 Ų versus approximately 38 Ų for the p-tolyl analog [1]. This modest increase in polarity and hydrogen bond capacity is predicted to improve aqueous solubility and reduce non-specific protein binding, while retaining sufficient lipophilicity for membrane permeability—a balance that is critical for cellular assay performance [2]. Furthermore, the 4-ethoxy group provides a metabolic soft spot (O-dealkylation) that can be exploited for prodrug design or monitored as a clearance pathway, offering a pharmacokinetic handle absent in the p-tolyl analog [2].

Lipophilicity LogP Hydrogen bonding Drug-likeness

Scaffold Differentiation: Loss of Pyridinyl Ring Reduces CYP450 Inhibition Liability vs. SB203580

The target compound belongs to the 'pyridinyl-deleted' generation of 2-thioimidazole p38α inhibitors, which were specifically designed to eliminate the CYP450 inhibitory activity associated with the pyridinyl moiety present in first-generation inhibitors such as SB203580 [1]. In head-to-head CYP450 panels, pyridinyl-containing 2-thioimidazoles exhibited IC50 values as low as 0.5 µM against CYP2C9 and CYP2C19, whereas structurally matched pyridinyl-deleted analogs (lacking the pyridine ring) showed IC50 values >10 µM against all major CYP450 isoforms tested [1]. The target compound, by lacking the pyridinyl nitrogen, is predicted to share this improved CYP450 selectivity profile, reducing the risk of time-dependent CYP inhibition that complicates in vivo pharmacological validation [2].

CYP450 inhibition Drug-drug interaction Kinase selectivity Off-target profiling

Optimal Research Applications for (4-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone Based on its Differentiated Profile


p38α MAP Kinase Lead Optimization: Exploring Hydrophobic Region II Interactions via 3-Fluorobenzylthio SAR

The target compound is ideally suited as a starting point for systematic SAR exploration of the p38α MAPK hydrophobic region II (front region). The 3-fluorobenzylthio group provides a measurable potency anchor, while the 4-ethoxybenzoyl group offers a modifiable handle for tuning solubility and permeability [1]. Researchers can synthesize a focused library by varying the benzylthio substituent (e.g., 2-F, 4-F, 3-Cl, 3-CF₃) while keeping the 4-ethoxybenzoyl group constant, using the parent compound as the reference standard for benchmarking p38α IC50 shifts [1]. This approach is supported by the established class-level SAR demonstrating that meta-substituted benzylthio groups significantly influence inhibitor potency [2].

Comparative CYP450 Selectivity Profiling Against First-Generation Pyridinylimidazole p38 Inhibitors

Given the pyridinyl-deleted scaffold of this compound, it is an excellent candidate for use in CYP450 counter-screening panels alongside SB203580 or other pyridinyl-containing p38 inhibitors. The predicted >10 µM IC50 against CYP2C9 and CYP2C19 contrasts sharply with the sub-micromolar CYP inhibition typical of pyridinylimidazoles, making this compound a valuable tool for dissecting the structural determinants of CYP450 inhibition within the 2-thioimidazole class [1]. Procurement of this compound alongside its pyridinyl-bearing analogs enables direct experimental confirmation of the CYP450 liability associated with the pyridinyl nitrogen [1].

Regioisomeric Probe for Conformational Restriction Studies in Kinase Inhibitor Design

The 4-ethoxyphenyl substitution pattern on this compound provides a defined conformational reference point for studying the effect of benzoyl ring orientation on p38α binding. By co-crystallizing this compound with p38α MAPK and comparing the resulting structure to that of the 2-ethoxyphenyl regioisomer, structural biologists can directly visualize the steric clash imposed by ortho-substitution and quantify the resulting dihedral angle distortion [1]. Such studies are essential for rational, structure-based optimization of the benzoyl moiety to enhance selectivity over other MAP kinases (e.g., JNK, ERK) [1].

Metabolic Soft-Spot Probing via the 4-Ethoxy Group for ADME Optimization

The 4-ethoxy substituent serves as a predictable site for cytochrome P450-mediated O-dealkylation, providing a defined metabolic soft spot that can be monitored in liver microsome stability assays [1]. Researchers can use this compound as a baseline to evaluate the effect of replacing the ethoxy group with more stable moieties (e.g., cyclopropyloxy, difluoromethoxy) on intrinsic clearance, while using the 3-fluorobenzylthio group as an internal standard for monitoring oxidative defluorination [2]. This dual metabolic probe capability makes the compound particularly valuable for ADME scientists seeking to establish metabolic stability SAR within the 2-thioimidazole series [2].

Quote Request

Request a Quote for (4-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.